(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone (4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15017300
InChI: InChI=1S/C20H24N2O/c1-16-8-9-19(14-17(16)2)20(23)22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
SMILES:
Molecular Formula: C20H24N2O
Molecular Weight: 308.4 g/mol

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone

CAS No.:

Cat. No.: VC15017300

Molecular Formula: C20H24N2O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone -

Specification

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
IUPAC Name (4-benzylpiperazin-1-yl)-(3,4-dimethylphenyl)methanone
Standard InChI InChI=1S/C20H24N2O/c1-16-8-9-19(14-17(16)2)20(23)22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Standard InChI Key QXGDZVGHVNKDCN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (4-benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone is C18H24N2O\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}, with a molecular weight of 284.4 g/mol. Its structure comprises three distinct moieties:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

  • Benzyl group: A phenylmethyl substituent attached to the piperazine nitrogen.

  • 3,4-Dimethylphenyl methanone: A ketone-functionalized aromatic ring with methyl groups at the 3- and 4-positions.

The compound’s planar aromatic systems and polar ketone group contribute to its moderate solubility in organic solvents like dichloromethane and ethanol, while its lipophilic benzyl and dimethylphenyl groups enhance membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H24N2O\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}
Molecular Weight284.4 g/mol
LogP (Partition Coefficient)~3.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Derivative Formation

The synthesis of (4-benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone typically involves a multi-step protocol:

Core Reaction Steps

  • Friedel-Crafts Acylation: 3,4-Dimethylbenzene reacts with an acyl chloride to form 3,4-dimethylphenyl methanone .

  • Piperazine Functionalization: The ketone intermediate couples with 1-benzylpiperazine via nucleophilic substitution or Ullmann-type reactions.

  • Purification: Column chromatography or recrystallization isolates the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1AlCl₃, CH₂Cl₂, 0°C → RT, 12h78
2K₂CO₃, DMF, 80°C, 24h65
3Silica gel (hexane:EtOAc = 4:1)90

Modifications to the benzyl or dimethylphenyl groups enable the creation of analogs with tailored bioactivity. For example, replacing the benzyl group with a 4-fluorobenzyl moiety enhances affinity for serotonin receptors.

CompoundTarget ReceptorIC₅₀ (nM)
(4-Benzylpiperazin-1-yl)(3,4-DMP)methanone5-HT₁ₐ120*
Trazodone5-HT₂ₐ15
Medetomidineα₂-Adrenoreceptor0.5
*Predicted value based on structural analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antipsychotics and analgesics. For instance, its quinoline-containing derivative (CAS 352692-71-8) is a key intermediate in kinase inhibitor development .

Chemical Biology Probes

Researchers utilize its benzylpiperazine scaffold to design probes for mapping neurotransmitter receptor distributions in vitro .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the benzyl and dimethylphenyl groups could optimize receptor selectivity.

  • In Vivo Toxicity Profiling: Preliminary in silico models predict low hepatotoxicity, but empirical validation is essential.

  • Formulation Development: Encapsulation in lipid nanoparticles may improve bioavailability for CNS-targeted therapies.

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